REACTION_CXSMILES
|
[ClH:1].[F:2][C:3]([F:13])([F:12])[C:4]1[CH:5]=[CH:6][C:7]([CH2:10]O)=[N:8][CH:9]=1.O=S(Cl)[Cl:16]>>[Cl:16][CH2:10][C:7]1[CH:6]=[CH:5][C:4]([C:3]([F:13])([F:12])[F:2])=[CH:9][N:8]=1.[ClH:1].[Cl:16][CH2:10][C:7]1[CH:6]=[CH:5][C:4]([C:3]([F:13])([F:12])[F:2])=[CH:9][N:8]=1 |f:0.1,4.5|
|
Name
|
(5-(trifluoromethyl)pyridin-2-yl)methanol HCl salt
|
Quantity
|
293 mg
|
Type
|
reactant
|
Smiles
|
Cl.FC(C=1C=CC(=NC1)CO)(F)F
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
was stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After this time, the solution was concentrated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=NC=C(C=C1)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCC1=NC=C(C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].[F:2][C:3]([F:13])([F:12])[C:4]1[CH:5]=[CH:6][C:7]([CH2:10]O)=[N:8][CH:9]=1.O=S(Cl)[Cl:16]>>[Cl:16][CH2:10][C:7]1[CH:6]=[CH:5][C:4]([C:3]([F:13])([F:12])[F:2])=[CH:9][N:8]=1.[ClH:1].[Cl:16][CH2:10][C:7]1[CH:6]=[CH:5][C:4]([C:3]([F:13])([F:12])[F:2])=[CH:9][N:8]=1 |f:0.1,4.5|
|
Name
|
(5-(trifluoromethyl)pyridin-2-yl)methanol HCl salt
|
Quantity
|
293 mg
|
Type
|
reactant
|
Smiles
|
Cl.FC(C=1C=CC(=NC1)CO)(F)F
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
was stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After this time, the solution was concentrated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=NC=C(C=C1)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCC1=NC=C(C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |